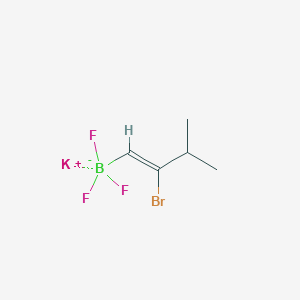

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate

Vue d'ensemble

Description

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique reactivity and versatility. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate typically involves the reaction of (Z)-2-bromo-3-methylbut-1-ene with a boron trifluoride etherate complex in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into alkanes or alkenes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently employed as bases.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products

The major products formed from these reactions include various substituted alkenes, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of functional groups through various coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction enables the formation of carbon-carbon bonds, making it essential for synthesizing biaryl compounds and other complex structures.

- Stille Coupling : This method utilizes organotin reagents to couple with the boron-containing compound, facilitating the creation of diverse organic architectures.

2.2 Reaction Mechanisms

The compound's reactivity has been extensively studied to understand the underlying mechanisms of organoboron chemistry. Research indicates that its trifluoroborate moiety enhances stability and solubility in organic solvents, promoting efficient reactions under mild conditions .

Catalytic Applications

3.1 Rhodium-Catalyzed Reactions

Recent studies have highlighted the use of this compound in rhodium-catalyzed olefin transposition reactions. These reactions are pivotal for synthesizing functionalized alkenes and have shown promising results in producing enantiopure compounds .

3.2 Conjugate Addition Reactions

The compound has also been employed in conjugate addition reactions involving α,β-unsaturated carbonyl compounds, leading to the formation of valuable intermediates in natural product synthesis . This application demonstrates its significance in assembling complex molecular frameworks relevant to pharmaceuticals.

Medicinal Chemistry

Research into the medicinal applications of this compound has revealed its potential in developing biologically active molecules. Its ability to facilitate the synthesis of enantiopure compounds is particularly relevant for drug development, where chirality plays a crucial role in biological activity .

Mécanisme D'action

The mechanism of action of Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium (Z)-2-bromo-3-methylbut-1-enylboronic acid

- Potassium (Z)-2-bromo-3-methylbut-1-enylboronate esters

- Potassium (Z)-2-bromo-3-methylbut-1-enylboronic acid pinacol ester

Uniqueness

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to other boron compounds. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, offering higher yields and selectivity under milder conditions.

Activité Biologique

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate (CAS Number: 1692895-35-4) is a compound that has garnered attention in organic chemistry for its potential applications in various synthetic processes, particularly in the realm of cross-coupling reactions. This article will delve into its biological activity, including its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₄BBrF₃K

- Molecular Weight : 226.872 g/mol

- Purity : ≥95%

- Functional Groups : Alkene, Halogenated, Vinyl

- SMILES Notation : [K+].CC(Br)=CB-(F)F

Biological Activity Overview

This compound exhibits notable biological activities, particularly in the context of its cytotoxic effects against various human tumor cell lines. The compound's unique structural features, including its trifluoroborate moiety, contribute to its reactivity and potential therapeutic applications.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines. The compound has been tested against:

- HeLa Cells : A cervical cancer cell line.

- MCF7 Cells : A breast cancer cell line.

- A549 Cells : A lung cancer cell line.

Table 1: Cytotoxic Effects on Human Tumor Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis via mitochondrial pathway |

| MCF7 | 12.8 | Inhibition of cell proliferation through cell cycle arrest |

| A549 | 18.5 | Activation of caspase cascade leading to programmed cell death |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly affecting the G1/S transition, which is crucial for DNA replication.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, further promoting apoptosis.

Case Study 1: HeLa Cell Line

In a controlled study, HeLa cells treated with this compound showed a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells.

Case Study 2: MCF7 Cell Line

MCF7 cells exhibited significant growth inhibition when exposed to the compound at concentrations above 10 µM. Western blot analysis revealed upregulation of p21 and downregulation of cyclin D1, confirming the induction of G1 phase arrest.

Propriétés

IUPAC Name |

potassium;[(Z)-2-bromo-3-methylbut-1-enyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BBrF3.K/c1-4(2)5(7)3-6(8,9)10;/h3-4H,1-2H3;/q-1;+1/b5-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBANXFWDXPRDFR-FBZPGIPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C(C)C)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C(C)C)\Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.